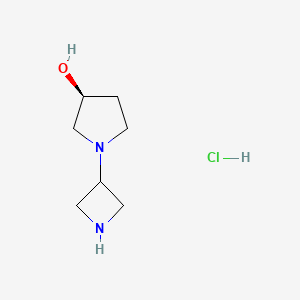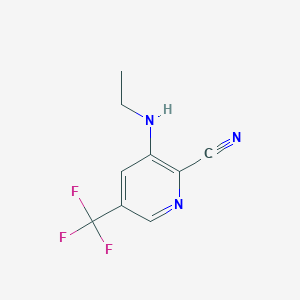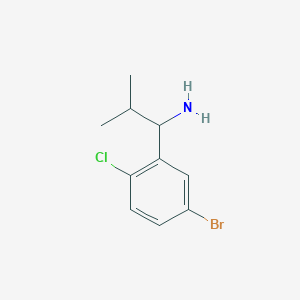
1-(5-Bromo-2-chlorophenyl)-2-methylpropan-1-amine
Übersicht
Beschreibung
“1-(5-Bromo-2-chlorophenyl)ethanone” is a compound with the CAS Number: 105884-19-3 . It is a colorless to yellow solid or liquid at room temperature .
Synthesis Analysis
A key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy is "5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid" .
Molecular Structure Analysis
The molecular weight of “1-(5-Bromo-2-chlorophenyl)ethanone” is 233.49 . The InChI code is 1S/C8H6BrClO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,1H3 .
Chemical Reactions Analysis
There are synthesis routes of “1-(5-Bromo-2-chlorophenyl)ethanone” with experiment details and outcomes.
Physical and Chemical Properties Analysis
“(5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone” has a predicted boiling point of 390.6±37.0 °C and a predicted density of 1.568±0.06 g/cm3 .
Wissenschaftliche Forschungsanwendungen
GABA Receptor Studies
A related compound, 2-(4-Chlorophenyl)-3-nitropropan-1-amine, was synthesized and identified as a specific agonist of GABA and the GABAB receptor. This study by Abbenante, Hughes, and Prager (1994) contributes to the understanding of GABA receptors and their ligands, which can be crucial for neurological research (Abbenante, Hughes, & Prager, 1994).
Catalysis in Organic Synthesis
Ji, Li, and Bunnelle (2003) demonstrated the use of a palladium-Xantphos complex in the catalyzed amination of 5-bromo-2-chloropyridine. This research shows the potential application of similar halogenated compounds in organic synthesis and catalysis (Ji, Li, & Bunnelle, 2003).
Photochemical Reactions
Nishio, Asai, and Miyazaki (2000) explored the photochemical reactions of 2-substituted N-(2-halogenoalkanoyl) derivatives, offering insights into the photoreactivity of halogenated compounds, which could be relevant for similar molecules like 1-(5-Bromo-2-chlorophenyl)-2-methylpropan-1-amine (Nishio, Asai, & Miyazaki, 2000).
Synthesis of Medicinal Intermediates
Xue Weiliang (2008) studied the synthesis of medicinal intermediates involving halogenated compounds. This research highlights the broader utility of halogenated amines in the development of pharmaceutical intermediates (Xue Weiliang, 2008).
Monoamine Oxidase Inhibitors
Ding and Silverman (1993) investigated the transformation of heterocyclic reversible monoamine oxidase-B inactivators into irreversible inactivators. This study indicates the potential relevance of halogenated amine compounds in the development of monoamine oxidase inhibitors (Ding & Silverman, 1993).
Safety and Hazards
For “1-(5-Bromo-2-chlorophenyl)ethanone”, the safety information includes hazard statements H302, H315, H319, and precautionary statements P261, P305, P338, P351 . For “(5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone”, the safety information includes hazard statements H302-H315-H319-H335 and precautionary statements P261-P280-P301+P312-P302+P352-P305+P351+P338 .
Eigenschaften
IUPAC Name |
1-(5-bromo-2-chlorophenyl)-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrClN/c1-6(2)10(13)8-5-7(11)3-4-9(8)12/h3-6,10H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQHPQHESCTMBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=C(C=CC(=C1)Br)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Oxaspiro[3.3]heptan-6-ylmethanol](/img/structure/B1407248.png)


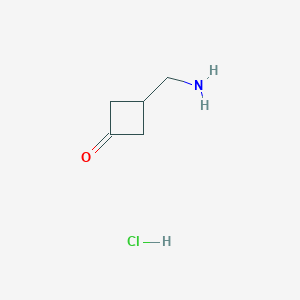
![tert-butyl N-[(1S,3R)-3-amino-2,2-dimethylcyclobutyl]carbamate](/img/structure/B1407255.png)
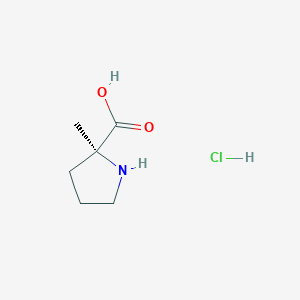
![5,8-Dichloro-3,4-dihydro-4-methyl-2H-pyridazino[4,5-B][1,4]oxazine](/img/structure/B1407261.png)
![(1R,2S,5S)-Rel-3-boc-3-azabicyclo[3.1.0]hexane-2-methanol](/img/structure/B1407262.png)
![(1R,3R,4S)-Rel-3-(boc-amino)-1-azabicyclo[2.2.1]heptane](/img/structure/B1407263.png)
![Methyl 1H-pyrrolo[3,2-B]pyridine-7-carboxylate](/img/structure/B1407264.png)
![tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate](/img/structure/B1407265.png)

